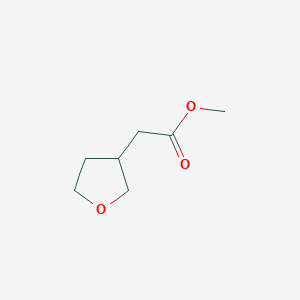
methyl 2-(oxolan-3-yl)acetate
描述
methyl 2-(oxolan-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydrofuran ring attached to an acetate group
作用机制
Mode of Action
It is suggested that the compound might interact with its targets through a series of biochemical reactions, leading to changes in cellular processes . More detailed studies are required to elucidate these interactions and the resulting changes.
Biochemical Pathways
It is known that the compound is involved in the synthesis of various stereoisomers . The compound undergoes mesylation and nucleophilic substitution to afford the corresponding product with specific configuration
Result of Action
It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties
Action Environment
It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties These properties could potentially be influenced by environmental factors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(oxolan-3-yl)acetate typically involves the esterification of 2-(tetrahydrofuran-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but may include additional steps such as purification and distillation to obtain the final product with high purity.
化学反应分析
Types of Reactions: methyl 2-(oxolan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-(tetrahydrofuran-3-yl)acetic acid.
Reduction: 2-(tetrahydrofuran-3-yl)ethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
methyl 2-(oxolan-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving esters and their derivatives.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
相似化合物的比较
- Methyl 2-(tetrahydrofuran-2-yl)acetate
- 2-Methyltetrahydrofuran
- Tetrahydrofuran-3-yl acetate
Comparison: methyl 2-(oxolan-3-yl)acetate is unique due to the position of the tetrahydrofuran ring, which influences its reactivity and interactions with other molecules. Compared to Methyl 2-(tetrahydrofuran-2-yl)acetate, the 3-yl position provides different steric and electronic properties, making it suitable for specific applications in synthesis and research.
属性
IUPAC Name |
methyl 2-(oxolan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)4-6-2-3-10-5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUBZCCIRKXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

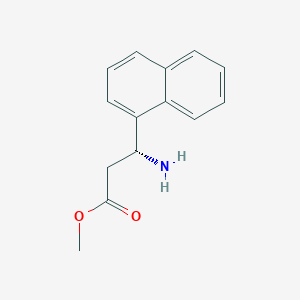
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)

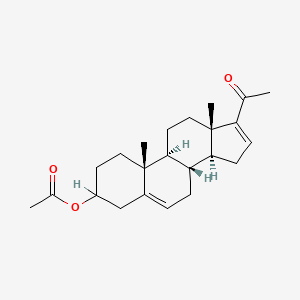
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909718.png)
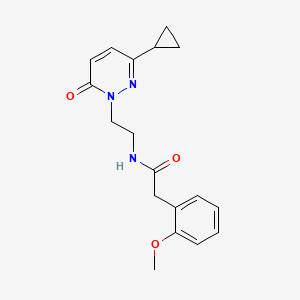
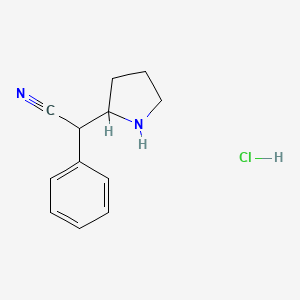
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2909722.png)
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B2909725.png)
![2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2909726.png)
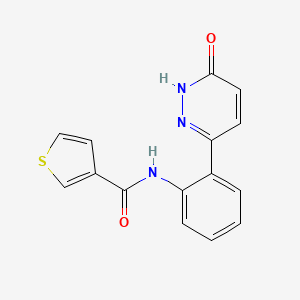

![5-[(2-fluorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2909734.png)
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)
